7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736026
InChI: InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3
SMILES: CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
Molecular Formula: C13H15BrN4
Molecular Weight: 307.19 g/mol

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline

CAS No.:

Cat. No.: VC13736026

Molecular Formula: C13H15BrN4

Molecular Weight: 307.19 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline -

Specification

Molecular Formula C13H15BrN4
Molecular Weight 307.19 g/mol
IUPAC Name 7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline
Standard InChI InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3
Standard InChI Key DKHSXYMANURRID-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
Canonical SMILES CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline is C₁₃H₁₄BrN₅, with a molecular weight of 320.19 g/mol. The quinoxaline core consists of a fused benzene and pyrazine ring, with substitutions at positions 2 and 7. Bromine, a halogen, occupies position 7, while the 4-methylpiperazine group—a six-membered ring containing two nitrogen atoms and a methyl substituent—is attached at position 2. This configuration introduces steric and electronic modifications that influence reactivity and biological interactions .

Physicochemical Properties

Key physicochemical parameters include:

  • Topological Polar Surface Area (TPSA): ~50 Ų, indicating moderate permeability.

  • LogP (octanol-water partition coefficient): ~3.5–4.0, suggesting moderate lipophilicity.

  • Water Solubility: Limited solubility in aqueous media due to the aromatic and halogenated components, though the piperazine group may improve solubility in acidic conditions via protonation .

The bromine atom increases molecular weight and polarizability, while the piperazine moiety enhances hydrogen-bonding capacity, impacting drug-likeness and pharmacokinetic profiles .

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

Nucleophilic Aromatic Substitution

  • Starting Material: 7-Bromo-2-chloroquinoxaline.

  • Reagent: 4-Methylpiperazine.

  • Conditions: Reaction in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

  • Mechanism: The chlorine atom at position 2 is displaced by the piperazine nitrogen, facilitated by the electron-deficient quinoxaline ring .

Buchwald-Hartwig Amination

  • Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂).

  • Ligand: BINAP or Xantphos.

  • Base: Cs₂CO₃.

  • Yield: 60–75%, with improved regioselectivity compared to SNAr.

Optimization Challenges

  • Purification: Column chromatography with gradients of ethyl acetate and hexane is required to isolate the product from unreacted starting materials.

  • Byproducts: Competing reactions at position 3 of the quinoxaline ring may occur, necessitating careful temperature control .

Biological Activity and Mechanisms

Apoptosis Induction

  • Mechanism: Disruption of mitochondrial membrane potential and activation of caspase-3.

  • Evidence: Hoechst 33258 staining in SMMC-7721 cells revealed chromatin condensation and nuclear fragmentation at 5.0 μM concentrations .

Kinase Inhibition

The compound’s structure aligns with kinase inhibitors targeting FGFR (fibroblast growth factor receptor), similar to Erdafitinib, a quinoxaline-derived anticancer drug . Piperazine substitutions are common in kinase inhibitors to optimize binding affinity and selectivity.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Erdafitinib Analogues: Modifications at positions 2 and 7 can yield FGFR inhibitors with improved selectivity.

  • Antimicrobial Agents: Quinoxalines exhibit broad-spectrum activity against Gram-positive bacteria .

Material Science

Brominated quinoxalines are utilized in organic light-emitting diodes (OLEDs) due to their electron-transport properties and thermal stability .

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